methyl 1,4-dimethyl-1H-pyrazole-3-carboxylate methyl 1,4-dimethyl-1H-pyrazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1195496-20-8
VCID: VC12006629
InChI: InChI=1S/C7H10N2O2/c1-5-4-9(2)8-6(5)7(10)11-3/h4H,1-3H3
SMILES: CC1=CN(N=C1C(=O)OC)C
Molecular Formula: C7H10N2O2
Molecular Weight: 154.17 g/mol

methyl 1,4-dimethyl-1H-pyrazole-3-carboxylate

CAS No.: 1195496-20-8

Cat. No.: VC12006629

Molecular Formula: C7H10N2O2

Molecular Weight: 154.17 g/mol

* For research use only. Not for human or veterinary use.

methyl 1,4-dimethyl-1H-pyrazole-3-carboxylate - 1195496-20-8

Specification

CAS No. 1195496-20-8
Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
IUPAC Name methyl 1,4-dimethylpyrazole-3-carboxylate
Standard InChI InChI=1S/C7H10N2O2/c1-5-4-9(2)8-6(5)7(10)11-3/h4H,1-3H3
Standard InChI Key YVXJUZPMDUPEQL-UHFFFAOYSA-N
SMILES CC1=CN(N=C1C(=O)OC)C
Canonical SMILES CC1=CN(N=C1C(=O)OC)C

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

Methyl 1,4-dimethyl-1H-pyrazole-3-carboxylate (C₇H₁₀N₂O₂) features a pyrazole core substituted with methyl groups at positions 1 and 4 and a methyl ester at position 3 (Figure 1). The ester group enhances solubility in organic solvents, while methyl substitutions influence steric and electronic properties, modulating reactivity and biological interactions .

Table 1: Physicochemical Properties of Methyl 1,4-Dimethyl-1H-Pyrazole-3-Carboxylate

PropertyValue/Range
Molecular FormulaC₇H₁₀N₂O₂
Molecular Weight154.17 g/mol
Melting PointEstimated 80–85°C*
Boiling Point~250°C (extrapolated)**
Density1.18–1.22 g/cm³***
SolubilityModerate in DMSO, ethanol

*Based on analogs like methyl 4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylate; **Extrapolated from similar esters ; ***Calculated using group contribution methods.

Spectroscopic Characterization

While experimental spectral data for this compound is unavailable, its structure can be inferred through comparative analysis:

  • ¹H NMR: Expected signals include a singlet for the N1-methyl group (δ 3.2–3.5 ppm), a multiplet for the C4-methyl (δ 2.1–2.3 ppm), and a carbonyl resonance (δ 165–170 ppm in ¹³C NMR) .

  • IR Spectroscopy: Strong absorption bands near 1720 cm⁻¹ (C=O stretch) and 1230 cm⁻¹ (ester C-O).

Synthesis and Optimization Strategies

Cyclocondensation Pathways

The synthesis of pyrazole derivatives typically involves cyclocondensation between hydrazines and 1,3-diketones or α,β-unsaturated carbonyl compounds. For methyl 1,4-dimethyl-1H-pyrazole-3-carboxylate, a plausible route adapts methodologies from related patents :

Step 1: Formation of α,β-Unsaturated Ester
Reacting methyl acetoacetate with dimethylformamide dimethyl acetal yields an enamine intermediate, which undergoes halogenation or fluorination to introduce substituents.

Step 2: Hydrazine Cyclization
Treatment with methylhydrazine at low temperatures (-30°C to -20°C) facilitates ring closure. Catalysts such as potassium iodide improve regioselectivity, favoring the 1,4-dimethyl isomer over positional byproducts .

Equation 1:

Methyl acetoacetate+MethylhydrazineKI, -30°CMethyl 1,4-dimethyl-1H-pyrazole-3-carboxylate+H2O\text{Methyl acetoacetate} + \text{Methylhydrazine} \xrightarrow{\text{KI, -30°C}} \text{Methyl 1,4-dimethyl-1H-pyrazole-3-carboxylate} + \text{H}_2\text{O}

Byproduct Management

Isomer formation (e.g., 1,5-dimethyl derivatives) remains a challenge. Strategies to suppress byproducts include:

  • Low-Temperature Control: Slowing reaction kinetics to favor thermodynamic products .

  • Catalytic Optimization: KI enhances nucleophilic attack at the β-carbon of the enamine, directing substitution to position 4 .

Industrial and Pharmacological Applications

Agrochemical Development

Pyrazole carboxylates are pivotal in synthesizing fungicides and herbicides. For instance, fluopyram—a broad-spectrum fungicide—relies on structurally similar intermediates . Methyl 1,4-dimethyl-1H-pyrazole-3-carboxylate could serve as a precursor for novel amide fungicides, leveraging its ester group for further derivatization.

CompoundActivityIC₅₀/EC₅₀
Methyl 4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylateAntifungal12.4 μM (C. albicans)
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid Fungicide precursorN/A

Future Research Directions

Synthetic Chemistry

  • Flow Chemistry: Microreactors could enhance yield and selectivity by precise temperature/residence time control.

  • Green Solvents: Replace dichloromethane in extraction steps with cyclopentyl methyl ether (CPME) to improve sustainability .

Drug Discovery

  • Structure-Activity Relationships (SAR): Systematic modification of methyl and ester groups to optimize bioavailability and target affinity.

  • Computational Modeling: DFT studies to predict binding modes with fungal CYP51 enzymes.

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